6-(Methoxymethyl)benzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)benzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a methoxymethyl group attached to the sixth position of the benzo(a)pyrene structure, which consists of five fused aromatic rings. Benzo(a)pyrene and its derivatives are significant in environmental and health sciences due to their presence in fossil fuels, tobacco smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo(a)pyrene typically involves the functionalization of the benzo(a)pyrene core. One common method is the electrophilic aromatic substitution, where a methoxymethyl group is introduced at the sixth position of the benzo(a)pyrene molecule. This can be achieved using methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)benzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced PAH derivatives.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethyl)benzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)benzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form benzo(a)pyrene diol epoxide, which can bind to DNA and cause genotoxic effects. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound without the methoxymethyl group.
6-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group instead of methoxymethyl.
6-Hydroxybenzo(a)pyrene: Contains a hydroxyl group at the sixth position.
Uniqueness
6-(Methoxymethyl)benzo(a)pyrene is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter the compound’s metabolic pathways and its ability to form DNA adducts, making it a valuable compound for studying the effects of structural changes on PAH toxicity .
Properties
CAS No. |
56558-24-8 |
---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-(methoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3 |
InChI Key |
QLNCPROMPVFEQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.